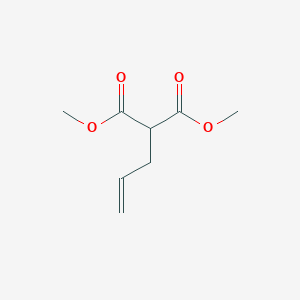

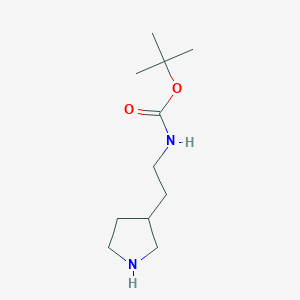

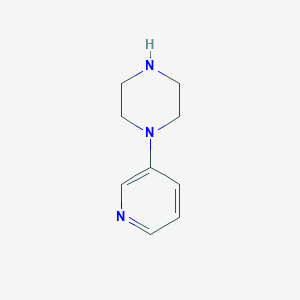

![molecular formula C11H7NS B109661 1H-Benzo[cd]indole-2-thione CAS No. 4734-98-9](/img/structure/B109661.png)

1H-Benzo[cd]indole-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1H-Benzo[cd]indole-2-thione and its derivatives has been a topic of interest in various research studies . For instance, one study discussed the design and synthesis of Benzo[cd]indol-2(1H)-ones derivatives as a lysosome-targeted anti-metastatic agent . Another study focused on the synthesis of indole derivatives bearing imidazole, benzothiazole-2-thione, or benzoxazole-2-thione moieties at the C-3 position .Molecular Structure Analysis

The molecular structure of 1H-Benzo[cd]indole-2-thione has been determined in several studies . For example, one study reported the determination of three new crystal structures of 1H-benzo[d]imidazole derivatives .Chemical Reactions Analysis

The chemical reactions involving 1H-Benzo[cd]indole-2-thione have been explored in various studies . For instance, one study discussed the synthesis of indole derivatives with imidazole, benzothiazole–2–-thione and benzoxazole–2–thione moieties .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Benzo[cd]indole-2-thione have been reported in various studies . For instance, one study reported that imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Researchers have developed methods to synthesize new naphthostyryl derivatives from 2-(methylthio)benzo[cd]indol-1-inium iodide, exploring the structural aspects of these derivatives through X-ray diffraction (XRD) analysis (Dyachenko, Kashner, & Samusenko, 2014). This work contributes to the understanding of the molecular structure and potential applications of these compounds in creating more complex molecular architectures.

Photoinitiators for Polymerization

A significant application of derivatives of 1H-Benzo[cd]indole-2-thione is their use as visible-light-absorbing photoinitiators for radical polymerization. These compounds, synthesized from benz[cd]indol-2(1H)-one, have been evaluated in the polymerization of trimethylolpropane triacrylate under visible light, demonstrating their potential in initiating polymerization without the need for an extra coinitiator (Strzelczyk, Michalski, & Podsiadły, 2016). This application is crucial for developing efficient photopolymerization processes in various industrial applications.

Bioactive Aromatic Heterocyclic Macromolecules

1H-Benzo[cd]indole-2-thione derivatives have also been synthesized with a focus on enhancing biological activity. By attaching these compounds to biodegradable compounds like monosaccharides, researchers aim to improve their biological properties for potential antibacterial and antifungal applications. This approach involves synthesizing mono- and di-saccharide derivatives, highlighting the compound's versatility in creating bioactive molecules (MAHMOOD, Salman, & Abd, 2022).

Optoelectronic Applications

The application of 1H-Benzo[cd]indole-2-thione derivatives extends to optoelectronic devices, where they are used to synthesize heptamethine salts. These salts demonstrate photoresponse at deep NIR wavelengths and open-circuit voltages nearing their excitonic limit, making them suitable for use in photovoltaic and photodetector cells (Young et al., 2016). This research opens up new pathways for developing optoelectronic devices with improved performance.

Propriétés

IUPAC Name |

1H-benzo[cd]indole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYOCLXLQBLONC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=S)NC3=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzo[cd]indole-2-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

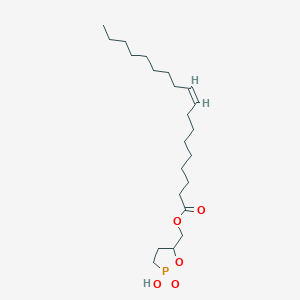

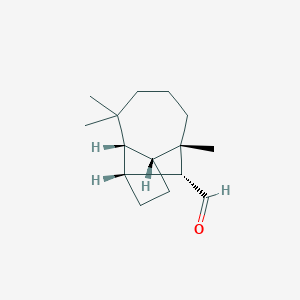

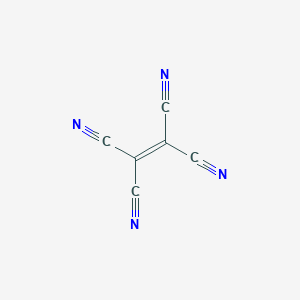

![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)

![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)